molecular formula C13H16BF3O5 B1421269 (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid CAS No. 1150114-31-0

(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid

Cat. No.: B1421269
CAS No.: 1150114-31-0
M. Wt: 320.07 g/mol
InChI Key: IZPKPMGAODMUFI-UHFFFAOYSA-N
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Description

(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid (CAS: 1150114-31-0) is a fluorinated arylboronic acid derivative with a molecular formula of C₁₃H₁₆BF₃O₅ and a molecular weight of 320.08 g/mol . Its structure features:

  • A 2,4,6-trifluorophenyl core substituted with a boronic acid (-B(OH)₂) group.
  • A 5-ethoxy-5-oxopentyloxy side chain, consisting of a five-carbon alkyl chain terminated with an ethoxy ester (-O-CO-OCH₂CH₃).

This compound is notable for its fluorine substitution pattern and the ester-functionalized alkyl chain, which may enhance solubility in polar organic solvents compared to simpler arylboronic acids.

Properties

IUPAC Name

[3-(5-ethoxy-5-oxopentoxy)-2,4,6-trifluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O5/c1-2-21-10(18)5-3-4-6-22-13-9(16)7-8(15)11(12(13)17)14(19)20/h7,19-20H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPKPMGAODMUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674607
Record name {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-31-0
Record name Pentanoic acid, 5-(3-borono-2,4,6-trifluorophenoxy)-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid typically involves a condensation reaction between the corresponding phenylboronic acid and ethyl 5-bromovalerate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Condensation Reaction: The phenylboronic acid is reacted with ethyl 5-bromovalerate in the presence of a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products Formed:

    Carbon-Carbon Coupled Products: Formed via Suzuki-Miyaura coupling.

    Boronic Esters/Acids: Formed via oxidation reactions.

    Substituted Trifluorophenyl Derivatives: Formed via substitution reactions.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Development: Investigated for its potential use in the development of new therapeutic agents due to its unique chemical properties.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the trifluorophenyl ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The trifluorophenyl ring enhances the compound’s stability and reactivity in various chemical environments.

Comparison with Similar Compounds

Fluorinated Arylboronic Acids

Fluorinated analogs are critical in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Substituents Additional Functional Groups Reactivity in Suzuki Coupling
2,4,6-Trifluorophenylboronic acid 182482-25-3 C₆H₄BF₃O₂ 175.90 2,4,6-F₃ None Low reactivity; prone to protodeboronation
(3-Ethoxy-5-fluorophenyl)boronic acid 850589-53-6 C₈H₁₀BFO₃ 199.97 3-F Ethoxy (-OCH₂CH₃) Moderate reactivity; ethoxy group may stabilize intermediates
3,5-Difluorophenylboronic acid 143418-49-9 C₆H₅BF₂O₂ 157.91 3,5-F₂ None High reactivity; widely used in couplings

Key Findings :

  • Fluorine Position Matters : The 2,4,6-trifluorophenyl configuration (as in the target compound and 2,4,6-F₃ analog) exhibits low reactivity in Suzuki reactions due to steric hindrance and protodeboronation under basic conditions . In contrast, 3,5-difluorophenylboronic acid reacts efficiently .
  • Electron-Withdrawing Effects : Fluorine atoms deactivate the aryl ring, slowing transmetalation. However, electron-deficient substrates are preferred in couplings with electron-rich aryl halides .

Ester-Functionalized Boronic Acids

The target compound’s 5-ethoxy-5-oxopentyloxy chain distinguishes it from simpler ester-containing analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Chain Length Reactivity/Solubility
(4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid 660440-57-3 C₁₁H₁₃BO₄ 236.03 3 carbons Moderate solubility in THF
3-Cyano-5-(methoxycarbonyl)phenylboronic acid AS133142 C₁₀H₁₀BNO₄ 227.00 N/A High solubility due to cyano group

Key Findings :

  • Chain Length Impact : The longer pentyl chain in the target compound likely improves solubility in organic solvents (e.g., THF, DMF) compared to shorter-chain esters, facilitating homogeneous reaction conditions .
  • Ester Stability : Ethoxy esters are generally stable under Suzuki conditions but may hydrolyze under strong acidic/basic conditions, requiring careful pH control .

Biological Activity

(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid is a specialized boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be utilized in various biological applications, including drug design and enzyme inhibition. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a trifluorophenyl group and an ethoxy oxopentyl moiety, contributing to its unique properties. The trifluoromethyl substituent enhances the acidity and electrophilicity of the boronic acid, which is significant for its interactions with biological molecules.

Molecular Formula: C13H19B F3O4
Molecular Weight: 303.1 g/mol
CAS Number: 1072946-57-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids, including derivatives like this compound. The compound has shown activity against various pathogens:

  • Candida albicans: Moderate inhibitory effects were observed.
  • Aspergillus niger: Higher activity was noted compared to other tested microorganisms.
  • Escherichia coli and Bacillus cereus: The compound demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole (AN2690) .

The proposed mechanism involves the formation of a spiroboronate complex with adenosine monophosphate (AMP), which inhibits leucyl-tRNA synthetase (LeuRS) in microorganisms. This inhibition disrupts protein synthesis, leading to antimicrobial effects .

Study 1: Synthesis and Characterization

A study focused on synthesizing various phenylboronic acids, including the target compound. The synthesis involved the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound .

Study 2: In Vitro Antimicrobial Testing

In vitro tests assessed the antimicrobial efficacy of this compound against standard microbial strains. The results indicated that the compound exhibited a dose-dependent response against both fungal and bacterial strains .

Comparative Analysis of Boronic Acids

The following table summarizes the biological activities of various boronic acids in comparison to this compound:

Compound NameAntimicrobial ActivityMIC (µg/mL)Mechanism of Action
This compoundModerate against C. albicans, high against A. niger< 10Inhibition of LeuRS
Tavaborole (AN2690)Effective against C. albicans20Inhibition of LeuRS
5-Trifluoromethyl-2-formylphenylboronic acidModerate against E. coli15Similar mechanism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid

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